![molecular formula C11H10N2O3 B3022729 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1147417-27-3](/img/structure/B3022729.png)
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound of interest, 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various biological activities and applications in pharmaceutical chemistry. The methoxyphenyl group attached to the pyrazole ring suggests potential for varied chemical reactivity and interaction due to the presence of the methoxy functional group.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for Schiff bases with antimicrobial activity . These intermediates can be synthesized using the Vilsmeier-Haack reaction, a formylation process that introduces an aldehyde group into compounds. The synthesis of related compounds typically involves the reaction of hydrazine derivatives with diketones or similar carbonyl compounds, as demonstrated in the preparation of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, alongside single-crystal X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure. For instance, the crystal structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole revealed a twisted conformation between the pyrazole and the phenyl rings, which is a common feature in such compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the reactivity of the pyrazole ring and the substituents attached to it. For example, 3-methoxy-1-phenyl-2-pyrazolin-5-one can react with different reagents to yield acylated, aminomethylene, dicyanomethylene, and hydroximino derivatives . These reactions are typically monitored using NMR spectroscopy to understand the changes in the chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. For instance, the thermal stability of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be up to 190°C . Additionally, the electronic properties, such as the energy gap between the frontier molecular orbitals, can be indicative of the compound's potential for nonlinear optical activity . The molecular electrostatic potential and frontier molecular orbitals are also studied to predict reactivity and interaction with other molecules .
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. For instance, curcumin, a compound with a similar phenolic structure, has been found to affect a variety of biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, found that it undergoes rapid metabolism and wide tissue distribution in rats . The absorption ratio was found to be ≥1.2% .
Result of Action
For instance, curcumin has been found to have anti-inflammatory, antioxidant, and anticancer effects .
properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQRHIQFNLEJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362770 | |
Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890591-64-7, 1147417-27-3 | |
Record name | 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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